(R)-N-[(S)-[5-(Diphenylphosphino)-9,9-dimethyl-9H-xanthen-4-yl](o-tolyl)methyl]-2-methylpropane-2-sulfinamide
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Overview
Description
®-N-(S)-[5-(Diphenylphosphino)-9,9-dimethyl-9H-xanthen-4-ylmethyl]-2-methylpropane-2-sulfinamide is a chiral compound that has garnered significant interest in the field of asymmetric synthesis. This compound is known for its unique structure, which includes a phosphine group and a sulfinamide moiety, making it a valuable ligand in various catalytic processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-N-(S)-[5-(Diphenylphosphino)-9,9-dimethyl-9H-xanthen-4-ylmethyl]-2-methylpropane-2-sulfinamide typically involves multiple steps. One common approach is the reaction of ®-2-methylpropane-2-sulfinamide with a phosphine-containing xanthene derivative under controlled conditions. The reaction often requires the use of a base, such as sodium hydride, and is carried out in an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
®-N-(S)-[5-(Diphenylphosphino)-9,9-dimethyl-9H-xanthen-4-ylmethyl]-2-methylpropane-2-sulfinamide undergoes various types of chemical reactions, including:
Oxidation: The phosphine group can be oxidized to form phosphine oxides.
Reduction: The sulfinamide moiety can be reduced to the corresponding amine.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the phosphine center.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like alkyl halides for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions include phosphine oxides, amines, and substituted phosphine derivatives. These products are often used as intermediates in further synthetic applications .
Scientific Research Applications
®-N-(S)-[5-(Diphenylphosphino)-9,9-dimethyl-9H-xanthen-4-ylmethyl]-2-methylpropane-2-sulfinamide has a wide range of scientific research applications:
Chemistry: It is used as a chiral ligand in asymmetric catalysis, facilitating enantioselective reactions.
Biology: The compound is studied for its potential in drug development, particularly in the synthesis of chiral pharmaceuticals.
Medicine: It is explored for its role in the synthesis of biologically active compounds with potential therapeutic applications.
Industry: The compound is utilized in the production of fine chemicals and advanced materials.
Mechanism of Action
The mechanism of action of ®-N-(S)-[5-(Diphenylphosphino)-9,9-dimethyl-9H-xanthen-4-ylmethyl]-2-methylpropane-2-sulfinamide involves its role as a ligand in catalytic processes. The phosphine group coordinates with metal centers, forming stable complexes that facilitate various catalytic transformations. The sulfinamide moiety contributes to the chiral environment, enhancing the enantioselectivity of the reactions. Molecular targets include transition metal catalysts, and pathways involve the formation of metal-ligand complexes that drive the catalytic cycles .
Comparison with Similar Compounds
Similar Compounds
- ®-1-[(SP)-2-(Diphenylphosphino)ferrocenyl]ethyldicyclohexylphosphine
- ®-1-[(S)-2-(Diphenylphosphino)ferrocenyl]ethyl methyl ether
- ®-(+)-2,2’-Bis(diphenylphosphino)-1,1’-binaphthyl
Uniqueness
What sets ®-N-(S)-[5-(Diphenylphosphino)-9,9-dimethyl-9H-xanthen-4-ylmethyl]-2-methylpropane-2-sulfinamide apart from similar compounds is its unique combination of a phosphine group and a sulfinamide moiety. This dual functionality provides enhanced versatility in catalytic applications, particularly in asymmetric synthesis. The compound’s ability to form stable metal-ligand complexes with high enantioselectivity makes it a valuable tool in both academic research and industrial applications .
Properties
Molecular Formula |
C39H40NO2PS |
---|---|
Molecular Weight |
617.8 g/mol |
IUPAC Name |
N-[(5-diphenylphosphanyl-9,9-dimethylxanthen-4-yl)-(2-methylphenyl)methyl]-2-methylpropane-2-sulfinamide |
InChI |
InChI=1S/C39H40NO2PS/c1-27-17-13-14-22-30(27)35(40-44(41)38(2,3)4)31-23-15-24-32-36(31)42-37-33(39(32,5)6)25-16-26-34(37)43(28-18-9-7-10-19-28)29-20-11-8-12-21-29/h7-26,35,40H,1-6H3 |
InChI Key |
QJYMSQMBMNSAOT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C(C2=C3C(=CC=C2)C(C4=C(O3)C(=CC=C4)P(C5=CC=CC=C5)C6=CC=CC=C6)(C)C)NS(=O)C(C)(C)C |
Origin of Product |
United States |
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